Compound Description: This series of compounds share a common structure consisting of a (4-fluorophenyl)(1,3,4-oxadiazol-2-yl)methanone core. Various substituents are introduced at specific positions on the 1,3,4-oxadiazole ring. For example, compound 9j features a methoxy group at the para position of the phenyl ring attached to the 5-position of the oxadiazole. Similarly, compound 9n incorporates a fluoro group at the para position of the same phenyl ring . These compounds were evaluated for their anticancer and antimicrobial activities .
Relevance: These compounds are structurally related to (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone through the presence of the (4-fluorophenyl)(1,3,4-oxadiazol-2-yl)methanone moiety. Both sets of compounds feature this central core, with variations primarily observed in the substituents attached to the oxadiazole ring and the groups linked to the carbonyl group .
Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [, ]. It demonstrated preclinical antipsychotic-like and procognitive activities in various behavioral models . For instance, ADX47273 reduced conditioned avoidance responding in rats and decreased apomorphine-induced climbing in mice .
Relevance: ADX47273 shares structural similarities with (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone in terms of the 4-fluorophenyl-1,3,4-oxadiazol-piperidine motif. Both compounds feature this specific arrangement, with the primary difference lying in the substitution on the carbonyl group. While ADX47273 has a thioester linkage to another 4-fluorophenyl group, the target compound possesses an amide bond to a 3-(1H-tetrazol-1-yl)phenyl moiety .
Compound Description: This series of compounds incorporates a 1,3,4-oxadiazole ring system with a 5-(4-fluorophenyl)thiophen-2-yl substituent at the 2-position and an ethanone group at the 3-position . Variations within the series arise from the different aryl groups attached to the 5-position of the oxadiazole. These compounds were evaluated for their in vitro anticancer properties against various cancer cell lines .
Relevance: The structural connection to (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone lies in the presence of the 4-fluorophenyl-1,3,4-oxadiazole fragment. Both compound classes share this structural element, with the key differences observed in the substituents at the 2- and 3-positions of the oxadiazole ring. While the related compounds feature a thiophene and an ethanone group, the target compound has a piperidine and a (3-(1H-tetrazol-1-yl)phenyl)methanone moiety, respectively .
Compound Description: This series of compounds features a central 1,2,4-triazol-3-one ring connected to a 5-mercapto-1,3-oxadiazole ring through a methylene bridge . Modifications within the series arise from variations in the substituents on the triazole and oxadiazole rings. The compounds were tested for their antimicrobial activities against various bacterial and fungal strains .
Relevance: Although structurally distinct from (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone in their core structures, these compounds share the 1,3,4-oxadiazole ring system. The target compound features a 1,3,4-oxadiazole ring with a 4-fluorophenyl substituent at the 5-position, whereas the related compounds contain a 5-mercapto-1,3-oxadiazole moiety .
Iridium(III) Complexes with 2,3-Diphenylquinoxaline and 1,3,4-Oxadiazole Derivatives Ligands
Compound Description: This research focuses on four iridium(III) complexes (Ir1 to Ir4) that incorporate 2,3-diphenylquinoxaline derivatives as main ligands and 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (HPOP) as an ancillary ligand . These complexes exhibit deep red photoluminescence and were investigated for their potential applications in organic light-emitting diodes (OLEDs) .
Relevance: The link to (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone stems from the presence of the 1,3,4-oxadiazole ring system in both the complexes and the target compound. While the target compound incorporates a 1,3,4-oxadiazole with a 4-fluorophenyl group at the 5-position, the iridium(III) complexes utilize HPOP, a ligand containing a 1,3,4-oxadiazole with a phenyl substituent at the 5-position .
Compound Description: This series of compounds features a complex structure encompassing indole, pyrazole, tetrazole, and 1,3,4-oxadiazole rings . Variations arise from the different substituents on the phenyl rings attached to the tetrazole and oxadiazole moieties. These compounds were synthesized and evaluated for their antibacterial and antifungal activities .
Relevance: The connection to (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone lies in the shared presence of the 1,3,4-oxadiazole ring. While the target compound has a simpler structure, both the target compound and these derivatives utilize the 1,3,4-oxadiazole ring as a key structural element .
Compound Description: C22 is a drug-like compound identified through computational studies as a potential inhibitor of InhA, an enzyme involved in mycolic acid biosynthesis in Mycobacterium tuberculosis . This compound exhibited favorable drug-likeness, ADMET properties, and binding stability in silico .
Compound Description: This compound emerged as a promising urease inhibitor (IC50 = 47 μM) identified through high-throughput screening of structurally diverse organic compounds . Molecular docking studies revealed its interactions with the urease active site, involving coordination with nickel atoms and hydrogen bonding with key amino acid residues .
Relevance: This compound and (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone share the 1,3,4-oxadiazole ring as a common structural feature. They both belong to the broader class of 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities .
N1-(5-{2-[(2,6-Dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-(4-substituted benzaldehyde)semicarbazones (4a-f), N1-(5-{2-[(2,6-Dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)ethanone]-semicarbazones (5a-d) and N1-(5-{2-[(2,6-Dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)(phenyl)methanone]-semicarbazones (6a-d)
Compound Description: These series of compounds, derived from 2,5-disubstituted 1,3,4-oxadiazoles, were synthesized and evaluated for their anticonvulsant activity . Variations in the series arise from different substituents on the benzaldehyde, ethanone, or methanone moieties attached to the semicarbazone group.
Relevance: These compounds are related to (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone through the presence of the 1,3,4-oxadiazole ring. Although the core structures and substituents differ, the shared presence of this heterocycle highlights their connection within a broader chemical space explored for pharmaceutical applications .
Compound Description: SB-674042 is a selective antagonist of the orexin 1 receptor (OX1), known for its role in regulating arousal and the sleep-wake cycle [, ]. This compound effectively blocks the effects of orexin-A, a neuropeptide that promotes wakefulness, at the OX1 receptor .
Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2), which plays a crucial role in regulating the sleep-wake cycle [, ]. This compound effectively inhibits the effects of orexin-A at the OX2 receptor, promoting sleep and reducing wakefulness .
Relevance: Although structurally distinct from (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, EMPA is grouped under the same research area as SB-674042 due to their shared target—the orexin receptors. This highlights the exploration of diverse chemical scaffolds for modulating these receptors and their potential therapeutic applications in sleep disorders [, ].
Heterocyclyl di- or trifluorobutenyl sulfones or sulfoxides
Compound Description: These compounds are synthesized through the reaction of corresponding thioethers with salts of peroxomonosulfuric acid . The heterocyclic moiety (Het) in these compounds can be a variety of five- and six-membered rings, including thiazoles, oxazoles, imidazoles, oxadiazoles, thiadiazoles, and others, with various substituents.
Relevance: This class of compounds demonstrates the versatility of incorporating the 1,3,4-oxadiazole moiety (as one of the possible "Het" groups) into diverse chemical structures with potential biological activity. While not directly comparable to (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone in their overall structure, the inclusion of 1,3,4-oxadiazoles in this broader class underscores the relevance of this heterocycle in medicinal chemistry research .
2-(5-amino-[l,3,4]thiadiazol-2-yl)-phenol) (L1), 2-(5-mercapto-[1,3,4] oxadiazol-2-yl)-phenol) (L2), and 2-(5-mercapto-[1,3,4]thiadiazol-2-yl)-phenol) (L3)
Compound Description: These compounds are substituted azoles that have been studied for their acoustical properties in N,N-dimethylformamide (DMF) at different temperatures . The studies aimed to understand the molecular interactions of these compounds in solution.
Pyrazole and Triazole Compounds as Inhibitors of KSP
Compound Description: This research focuses on a series of pyrazole and triazole compounds designed as inhibitors of kinesin spindle protein (KSP), a target for anticancer therapies. The compounds feature diverse substituents attached to the pyrazole or triazole core, aiming to optimize their binding affinity and selectivity for KSP .
Relevance: Although these compounds do not directly resemble (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone structurally, they highlight the importance of exploring various heterocyclic scaffolds, including pyrazoles, triazoles, and oxadiazoles, for their potential therapeutic applications, particularly in oncology .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.